1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring, making it a versatile molecule with unique properties. Its applications span across chemistry, biology, medicine, and industry, making it a valuable compound for various research and industrial purposes.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde involves several steps, including the introduction of the difluoromethyl group and the nitro group onto the pyrazole ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrazole ring, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), and catalysts such as silver complexes .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The difluoromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Scientific Research Applications
1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits protoporphyrinogen IX oxidase, a key enzyme in plant metabolism . In medicinal chemistry, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde can be compared with other difluoromethylated compounds, such as difluoromethyl pyridines and difluoromethyl nitrile oxides . These compounds share the presence of the difluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. the presence of the nitro group and the pyrazole ring in this compound makes it distinct, offering different reactivity and applications.
Similar Compounds
- Difluoromethyl pyridines
- Difluoromethyl nitrile oxides
- Difluoromethylated isoxazoles
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Properties
Molecular Formula |
C5H3F2N3O3 |
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Molecular Weight |
191.09 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-nitropyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H3F2N3O3/c6-5(7)9-4(2-11)3(1-8-9)10(12)13/h1-2,5H |
InChI Key |
SYOMIIHWAAOZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C=O)C(F)F |
Origin of Product |
United States |
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